5-Bromo-4-phenylthiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-phenylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 g/mol . It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by a thiophene ring substituted with a bromine atom and a phenyl group, along with an aldehyde functional group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-phenylthiophene-2-carbaldehyde typically involves the bromination of 4-phenylthiophene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 5-Bromo-4-phenylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-phenylthiophene-2-methanol.
Substitution: 5-Methoxy-4-phenylthiophene-2-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
5-Bromo-4-phenylthiophene-2-carbaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of optoelectronic devices due to its unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylthiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . Additionally, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiophene-2-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde:
Uniqueness
5-Bromo-4-phenylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the phenyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis, material science, and pharmaceutical research.
Properties
IUPAC Name |
5-bromo-4-phenylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPHWPOKXUIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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